molecular formula C19H17N3O6S B2988629 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide CAS No. 899735-23-0

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Cat. No.: B2988629
CAS No.: 899735-23-0
M. Wt: 415.42
InChI Key: VXITVLBTOMQXSU-UHFFFAOYSA-N
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Description

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a sulfonamide-based benzamide derivative characterized by a furan-2-ylmethyl(methyl)sulfamoyl group at the 4-position of the benzamide core and a 4-nitrophenyl substituent on the amide nitrogen. Its molecular formula is C₁₉H₁₈N₄O₆S, with a molecular weight of 430.43 g/mol .

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-21(13-17-3-2-12-28-17)29(26,27)18-10-4-14(5-11-18)19(23)20-15-6-8-16(9-7-15)22(24)25/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXITVLBTOMQXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[Furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a furan moiety, a sulfamoyl group, and a nitrophenyl derivative, suggest various biological activities that warrant detailed exploration. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol
  • Purity : Typically 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, which is particularly relevant in antimicrobial and anticancer contexts.
  • Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses or cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting essential bacterial enzymes involved in cell wall synthesis or DNA replication.

Anti-inflammatory Potential

The compound's structural features imply potential anti-inflammatory activity. Similar compounds have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Properties

Preliminary studies indicate that this compound could inhibit tumor cell proliferation. The nitrophenyl moiety is known for its role in anticancer activity by interacting with cellular pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar molecules:

Compound NameStructural FeaturesBiological Activity
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-nitrophenyl)benzamideLacks methoxy groupReduced solubility and activity
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxyphenyl)benzamideLacks nitro groupAltered reactivity and mechanism

The presence of both the methoxy and nitro groups in the target compound enhances its solubility and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus.
  • Anticancer Research : A study highlighted the potential of nitrophenyl derivatives in inhibiting cancer cell lines, suggesting that modifications to the benzamide structure can enhance cytotoxicity against various cancer types.
  • Inflammation Modulation : Research has indicated that related compounds can inhibit the production of inflammatory mediators in cell cultures, suggesting a pathway for developing anti-inflammatory drugs.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl substituents (e.g., furan-2-ylmethyl vs. diethyl) modulate steric bulk and lipophilicity. For instance, the furan group in the target compound may improve solubility in polar solvents compared to purely aliphatic substituents .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

  • The 4-nitrophenyl group enhances electrophilicity but may reduce metabolic stability compared to halogenated analogs (e.g., 4-chloro in ).
  • Furan substituents improve π-π stacking in enzyme binding pockets, as seen in oxadiazole antifungals ().

Unresolved Questions: No in vivo data exist for the target compound, unlike analogs such as LMM5 and LMM11 (), which have validated antifungal efficacy. The nitro group’s role in off-target toxicity (e.g., mutagenicity) remains unstudied.

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